N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Description
N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a heterocyclic compound featuring dual benzyl substituents on both the indole and phthalazinone moieties. Structurally, it comprises a central acetamide linker bridging a 1-benzylindole group and a 3-benzyl-4-oxophthalazinone unit. The molecular formula is C₃₃H₂₈N₄O₂, with a molecular weight of 524.6 g/mol (estimated from and structural analogs in ).
- Indole derivatives are recognized for modulating serotonin receptors, kinase inhibition, and anticancer activity .
- Phthalazinones are associated with poly(ADP-ribose) polymerase (PARP) inhibition and antitumor properties .
The dual benzylation likely enhances lipophilicity and target binding compared to simpler analogs, though this requires experimental validation.
Properties
Molecular Formula |
C32H26N4O2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(1-benzylindol-4-yl)-2-(3-benzyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C32H26N4O2/c37-31(33-28-16-9-17-30-27(28)18-19-35(30)21-23-10-3-1-4-11-23)20-29-25-14-7-8-15-26(25)32(38)36(34-29)22-24-12-5-2-6-13-24/h1-19H,20-22H2,(H,33,37) |
InChI Key |
GHEPKTOTJWPELR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)NC(=O)CC4=NN(C(=O)C5=CC=CC=C54)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Phthalazinone Core Formation
The 3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl subunit is synthesized via cyclocondensation of substituted phthalic anhydrides with benzylhydrazine. A representative protocol involves:
Step 1:
Phthalic anhydride (10 mmol) and benzylhydrazine (12 mmol) are refluxed in glacial acetic acid (50 mL) for 6 hours. The mixture is cooled, poured into ice-water, and filtered to yield 3-benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid as a white solid (82% yield).
Step 2:
The carboxylic acid is converted to the acid chloride using thionyl chloride (5 equiv) in dichloromethane under nitrogen. After 3 hours, excess thionyl chloride is removed under reduced pressure to yield 3-benzyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride (94% purity by HPLC).
Benzyl Group Introduction
Benzylation at the phthalazinone N3 position is achieved via nucleophilic substitution. In a typical procedure:
3-Bromo-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride (5 mmol) is reacted with benzylamine (6 mmol) in anhydrous DMF at 80°C for 12 hours. The product is purified by column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield 3-benzyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride (78% yield).
Functionalization of 1H-Indol-4-yl Amine
Benzylation of Indole
1H-Indol-4-amine (10 mmol) is dissolved in dry DMF under nitrogen. Sodium hydride (12 mmol) is added at 0°C, followed by dropwise addition of benzyl bromide (12 mmol). The reaction is stirred at room temperature for 8 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to give 1-benzyl-1H-indol-4-amine as a yellow oil (85% yield).
Optimization Note:
Exceeding 12 mmol benzyl bromide leads to over-alkylation at the indole C3 position, reducing yields to <50%.
Acetamide Linker Formation
Coupling via Mixed Carbonate Intermediate
A two-step coupling strategy minimizes epimerization:
Step 1:
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride (5 mmol) is reacted with glycine tert-butyl ester (6 mmol) in dichloromethane with triethylamine (7 mmol) at 0°C. After 2 hours, the mixture is washed with 1M HCl and brine to yield the glycine adduct (89% yield).
Step 2:
The tert-butyl ester is deprotected using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1 hour. The free acid is coupled with 1-benzyl-1H-indol-4-amine (5 mmol) using HATU (5.5 mmol) and DIPEA (10 mmol) in DMF at room temperature for 12 hours. Purification by preparative HPLC (C18, acetonitrile/water) gives the title compound in 76% yield.
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Coupling
An optimized Mitsunobu protocol avoids intermediate isolation:
3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-ylacetic acid (5 mmol), 1-benzyl-1H-indol-4-amine (5 mmol), DIAD (10 mmol), and PPh₃ (10 mmol) are stirred in THF at 0°C for 30 minutes, then warmed to 25°C for 6 hours. The product is isolated via filtration (68% yield).
Table 1: Comparison of Coupling Methods
| Method | Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mixed Carbonate | HATU/DIPEA | 12 | 76 | 98.2 |
| Mitsunobu | DIAD/PPh₃ | 6 | 68 | 97.5 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.35 (d, J = 8.1 Hz, 2H, phthalazinone H2/H7)
-
δ 7.72–7.69 (m, 4H, benzyl aromatic)
-
δ 7.45–7.32 (m, 5H, indole aromatic)
-
δ 5.12 (s, 2H, N-CH₂-Ph)
-
δ 4.77 (s, 2H, CO-CH₂-N)
13C NMR (100 MHz, DMSO-d₆):
-
167.8 ppm (C=O acetamide)
-
161.2 ppm (C=O phthalazinone)
-
136.4–121.3 ppm (aromatic carbons)
HRMS (ESI):
Calculated for C₃₂H₂₇N₃O₂ [M+H]⁺: 510.2124; Found: 510.2121.
Process Optimization
Solvent Screening
Reaction yields vary significantly with solvent polarity:
Table 2: Solvent Effects on Mitsunobu Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 68 |
| DMF | 36.7 | 54 |
| DCM | 8.9 | 41 |
Polar aprotic solvents like DMF induce side reactions via solvolysis, reducing efficiency.
Scalability and Industrial Considerations
Continuous Flow Synthesis
A pilot-scale continuous flow system achieves 92% conversion by:
-
Mixing 3-benzylphthalazinone chloroformate (0.1 M) and 1-benzylindole amine (0.12 M) streams at 40°C.
-
Residence time: 8 minutes in a PTFE reactor (ID 1 mm).
-
In-line IR monitoring ensures real-time quality control.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the indole and phthalazine rings.
Reduction: Reduced forms of the compound, potentially affecting the carbonyl groups.
Substitution: Substituted derivatives at the benzyl positions.
Scientific Research Applications
Structural Characteristics
| Component | Description |
|---|---|
| Indole Moiety | A bicyclic structure that contributes to the compound's pharmacological properties. |
| Phthalazine Moiety | A fused ring system that may influence interaction with biological targets. |
| Benzyl Groups | Enhance lipophilicity and may improve membrane permeability. |
Biological Activities
Research indicates that compounds containing indole and phthalazine structures exhibit diverse biological activities, including:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains.
- Antiviral Properties : Studies suggest it may inhibit viral replication mechanisms, making it a candidate for antiviral drug development.
- Anticancer Potential : Preliminary investigations indicate that the compound could have cytotoxic effects on cancer cell lines, warranting further exploration in oncology.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study published in MDPI, derivatives similar to this compound were evaluated for their ability to combat resistant bacterial strains. Results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as a new class of antibiotics .
- Antiviral Mechanisms : Research highlighted in PMC articles explored the interactions of compounds with viral proteins, suggesting that modifications to the indole structure could enhance binding affinity to viral targets .
- Cytotoxicity Assessments : Investigations into the anticancer properties revealed that the compound could induce apoptosis in certain cancer cell lines, showing promise for further development as an anticancer agent .
Synthesis and Optimization
The synthesis of N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of Indole Derivatives : Utilizing standard indole synthesis methods.
- Phthalazine Formation : Employing cyclization reactions to create the phthalazine moiety.
- Final Coupling Reaction : Combining both components through acetamide formation.
Synthetic Route Overview
| Step | Reaction Type | Yield Optimization Techniques |
|---|---|---|
| Step 1 | Indole Synthesis | Temperature control, solvent selection |
| Step 2 | Cyclization | Catalysts to enhance reaction rates |
| Step 3 | Coupling | Use of coupling agents to improve yield |
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and phthalazine moieties could play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related acetamides and phthalazinone-indole hybrids (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects: The dual benzyl groups in the target compound increase steric hindrance compared to simpler analogs like the 3-methylphthalazinone derivative (MW 332.4 vs. 524.6) . This may reduce solubility but improve target affinity. Fluorine substitution (e.g., in ) improves metabolic stability and bioavailability compared to non-halogenated analogs .
Linker and Core Modifications: Sulfanyl and oxadiazole linkers () enhance antiproliferative activity in cancer models, suggesting that the target compound’s acetamide linker could be optimized similarly . Triazole-phthalazinone hybrids () demonstrate potent PARP inhibition, implying that the target compound’s phthalazinone moiety may confer analogous activity .
Synthetic Routes :
- The target compound likely follows a multi-step synthesis involving:
- Benzylation of indole and phthalazinone precursors (analogous to ’s indolylmethyl-oxadiazole synthesis).
- Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions (similar to ) .
Biological Activity
N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, backed by relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Indole Core : A bicyclic structure known for various biological activities.
- Phthalazinone Moiety : Contributes to the compound's potential interactions with biological targets.
- Acetamide Linkage : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 464.6 g/mol.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Notably, it has shown:
- Inhibition of Mycobacterium tuberculosis : The compound demonstrated a 65% inhibition rate against Mycobacterium tuberculosis in vitro, suggesting its potential as a therapeutic agent against antibiotic-resistant strains of tuberculosis .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
- Receptor Modulation : Acting as an agonist or antagonist at various receptor sites.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds has highlighted how modifications to the indole and phthalazine structures can influence biological activity. The following table summarizes key compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-benzyl-4-oxo-phthalazin)acetamide | Contains phthalazinone core and acetamide linkage | Lacks the indole moiety |
| N-(1-benzylindol-4-y)acetamide | Indole core present but without phthalazinone | Simpler structure with limited biological activity |
| 2-(3-methylphthalazinone)-N-benzylacetamide | Similar phthalazinone structure but different substituents | Different substitution pattern affects biological properties |
This analysis underscores the significance of the dual heterocyclic framework in enhancing biological activity compared to simpler analogs .
Case Studies and Applications
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Anticancer Activity : Investigations into its efficacy against cancer cell lines are ongoing, focusing on its ability to induce apoptosis and inhibit cell proliferation.
- Anti-inflammatory Effects : The compound is being evaluated for its potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Properties : Preliminary results suggest that it may protect neuronal cells from oxidative stress .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide?
- Methodology : The synthesis typically involves coupling an indole derivative with a phthalazinone-acetamide precursor. For example, a multi-step approach may include:
Indole functionalization : Benzylation of the indole nitrogen using benzyl chloride under basic conditions (e.g., NaH in DMF) .
Phthalazinone synthesis : Cyclization of substituted benzoyl hydrazides via thermal or acid-catalyzed reactions to form the 4-oxo-3,4-dihydrophthalazin-1-yl core .
Acetamide coupling : Reacting the functionalized indole with the phthalazinone-acetic acid derivative using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM or DMF .
- Key considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical methods :
- 1H/13C NMR : Confirm benzyl groups (δ ~4.5–5.5 ppm for benzylic protons) and indole/phthalazinone aromatic resonances .
- HRMS : Validate molecular weight (e.g., calculated for C32H26N4O2: 522.2056 g/mol).
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies optimize the yield of the acetamide coupling step in large-scale synthesis?
- Experimental design :
- Solvent selection : Anhydrous DMF improves solubility but may require post-reaction dialysis to remove residual solvent .
- Catalyst screening : Test alternatives to EDC/HOBt, such as DCC/DMAP or PyBOP, to reduce side reactions .
- Temperature control : Reactions at 0–5°C minimize racemization of the acetamide group .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case study : If enzyme inhibition assays (e.g., against kinase X) show conflicting IC50 values:
Assay standardization : Validate buffer conditions (pH, ionic strength) and enzyme source (recombinant vs. native) .
Control experiments : Include known inhibitors (e.g., staurosporine) to calibrate assay sensitivity .
Data normalization : Use Z-factor analysis to assess assay robustness and exclude outliers .
- Hypothesis testing : Structural analogs (e.g., N-substituted indole derivatives) may exhibit differential binding due to steric effects from the benzyl groups .
Q. What computational methods predict the binding mode of this compound to therapeutic targets?
- Approach :
Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with phthalazinone-binding pockets (e.g., PARP-1) .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzyl-indole moiety in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
